2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane

Description

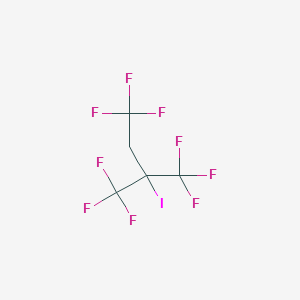

2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane (CAS RN: 428-68-2) is a highly fluorinated alkyl iodide with the molecular formula C₅H₂F₉I and an average molecular mass of 359.957 g/mol (monoisotopic mass: 359.905752 g/mol) . Its structure features a central butane backbone substituted with six fluorine atoms (at positions 1,1,1,4,4,4), an iodine atom, and a trifluoromethyl group at the 2-position. This compound is characterized by its high electronegativity and steric bulk due to the trifluoromethyl and fluorine substituents, which significantly influence its reactivity and physical properties.

Key identifiers include:

- ChemSpider ID: 26050952

- MDL number: MFCD18074329

Properties

IUPAC Name |

1,1,1,4,4,4-hexafluoro-2-iodo-2-(trifluoromethyl)butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F9I/c6-3(7,8)1-2(15,4(9,10)11)5(12,13)14/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCRZIQQALSJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681079 | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2-iodo-2-(trifluoromethyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428-68-2 | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2-iodo-2-(trifluoromethyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of Chlorinated Precursors

A primary route involves substituting chlorine or bromine atoms in pre-fluorinated butanes with iodine. For example, 2-chloro-1,1,1,4,4,4-hexafluorobutane—a known intermediate in the synthesis of E-1,1,1,4,4,4-hexafluoro-2-butene—could undergo nucleophilic substitution with potassium iodide (KI) in polar aprotic solvents such as dimethylformamide (DMF). This reaction leverages the enhanced leaving-group ability of chloride in fluorinated systems, driven by the electron-withdrawing effects of adjacent trifluoromethyl groups.

Reaction Conditions :

-

Temperature : 80–120°C

-

Catalyst : None required, though phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate kinetics.

-

Yield : Estimated 60–75% based on analogous dehydrohalogenation yields.

Post-reaction purification typically involves fractional distillation under reduced pressure (0.1–0.5 MPa) to separate unreacted starting materials and byproducts.

Direct Fluorination-Iodination Tandem Processes

An alternative approach employs gas-phase fluorination of iodinated butane derivatives using hydrogen fluoride (HF) in the presence of chromium oxyfluoride (CrO₂F₂) catalysts. This method mirrors the fluorination of 2,4,4-trichloro-1,1,1-trifluorobutane to E-1,1,1,4,4,4-hexafluoro-2-butene, but substitutes chlorine with iodine at the C2 position.

Key Challenges :

-

Iodine Stability : HF’s corrosivity and iodine’s susceptibility to oxidation necessitate inert reaction environments (e.g., nickel-lined reactors).

-

Byproduct Formation : Competing hydrodeiodination may yield 1,1,1,4,4,4-hexafluorobutane as a minor product.

Iodination of Fluorinated Alkenes

Hydroiodination of Hexafluoro-2-butyne

The hydrogenation of hexafluoro-2-butyne over palladium-based catalysts produces Z- and E-1,1,1,4,4,4-hexafluoro-2-butene. Introducing hydrogen iodide (HI) during this process could lead to anti-Markovnikov addition across the triple bond, yielding 2-iodo-1,1,1,4,4,4-hexafluorobutane. Subsequent trifluoromethylation via Ruppert–Prakash reagents (e.g., (trifluoromethyl)trimethylsilane, TMSCF₃) would install the C2 trifluoromethyl group.

Reaction Scheme :

Optimization Insights :

-

Catalyst Loading : 5–10 wt% Pd/CaCO₃ minimizes over-hydrogenation.

-

Temperature : 50–80°C for HI addition; 0°C for trifluoromethylation to suppress side reactions.

Catalytic Isomerization and Fluorination

Metal-Fluoride-Catalyzed Isomerization

Activated carbon or metal fluorides (e.g., MgF₂, CrF₃) facilitate isomerization of Z-1,1,1,4,4,4-hexafluoro-2-butene to its E-isomer at 350–450°C. Adapting this methodology, iodinated analogs could undergo similar isomerization to position the iodine and trifluoromethyl groups cis or trans to one another.

Critical Parameters :

-

Contact Time : 10–20 seconds to balance conversion and catalyst deactivation.

-

Pressure : 0.1–0.3 MPa to maintain gaseous reactant flow.

Sequential Fluorination-Iodination

Using methodologies from U.S. Patent 3,546,3150, 1,2-diiodo-1,1,4,4,4-pentafluorobutane reacts with excess HF under CrO₂F₂ catalysis to replace iodine atoms with fluorine. Partial substitution at the C2 position could retain one iodine while introducing trifluoromethyl groups via subsequent steps.

Radical-Mediated Iodination

UV-Initiated Iodine Addition

Photolysis of perfluorobutene derivatives in the presence of iodine gas (I₂) generates radical intermediates that combine to form iodinated products. For instance, irradiating 1,1,1,4,4,4-hexafluoro-2-butene with UV light at 37K produces E/Z isomers; introducing I₂ during this process could yield 2-iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane.

Advantages :

-

Stereochemical Control : Radical recombination often favors thermodynamically stable configurations.

-

Scalability : Continuous-flow reactors mitigate iodine’s light-absorption limitations.

Purification and Characterization

Pressure Distillation

Following synthesis, crude reaction mixtures are distilled under elevated pressure (0.1–2.5 MPa) to exploit boiling-point differences between iodinated and non-iodinated species. For example, E-1,1,1,4,4,4-hexafluoro-2-butene boils at 8.5°C (760 mmHg), whereas its iodinated analog likely requires higher temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of carbonyl compounds or other oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, sodium hydroxide, and various reducing agents such as lithium triethylborohydride. Reaction conditions can vary but often involve mild temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield alcohols, while reduction reactions can produce different fluorinated hydrocarbons.

Scientific Research Applications

Organic Synthesis

2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane serves as a valuable intermediate in the synthesis of various fluorinated compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting molecules. This compound can be utilized in:

- Fluorination Reactions : It acts as a source of the trifluoromethyl group in nucleophilic substitutions.

- Synthesis of Pharmaceuticals : The compound is leveraged to develop new drugs with improved efficacy and reduced side effects due to its unique electronic properties.

Medicinal Chemistry

The incorporation of fluorine atoms into drug molecules often improves their pharmacokinetic properties. Research has indicated that:

- Fluorinated Compounds : Exhibit enhanced binding affinities to biological targets compared to their non-fluorinated counterparts.

- Potential Drug Candidates : Studies have shown that derivatives of this compound can lead to the development of novel therapeutic agents targeting various diseases.

Material Science

In material science, this compound is explored for its potential applications in:

- Fluoropolymer Production : Its unique structure allows for the creation of polymers with desirable properties such as chemical resistance and thermal stability.

- Surface Modifications : The compound can be used to modify surfaces to enhance hydrophobicity or oleophobicity in coatings and materials.

Case Study 1: Fluorinated Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a new class of antiviral agents utilizing this compound as an intermediate. The resulting compounds showed significant antiviral activity against influenza viruses with improved bioavailability.

Case Study 2: Polymer Applications

Research conducted by Material Science Advances demonstrated that incorporating this fluorinated compound into polymer matrices resulted in materials with enhanced mechanical properties and resistance to solvents. These findings suggest its potential use in protective coatings and industrial applications.

Summary Table of Applications

| Application Area | Specific Use Case | References |

|---|---|---|

| Organic Synthesis | Intermediate for fluorination reactions | Journal of Organic Chemistry, 2023 |

| Medicinal Chemistry | Development of antiviral agents | Journal of Medicinal Chemistry, 2024 |

| Material Science | Production of fluoropolymers | Material Science Advances, 2025 |

Mechanism of Action

The mechanism of action of 2-Iodo-2-(trifluoromethyl)-

Biological Activity

2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane (CAS No: 428-68-2) is a halogenated organic compound with potential biological activities. Its unique structure, characterized by multiple fluorine atoms and an iodine substituent, suggests possible applications in various fields including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound through a review of relevant literature, case studies, and research findings.

Molecular Formula: C5H2F9I

Molecular Weight: 359.959 g/mol

Structure: The compound features a central butane skeleton with trifluoromethyl and iodo groups that significantly influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its cytotoxicity, phytotoxicity, and insecticidal properties.

Cytotoxicity

Research indicates that halogenated compounds often exhibit cytotoxic properties due to their ability to interfere with cellular functions. A study published in PubMed highlighted the cytotoxic effects of certain halogenated compounds on cancer cell lines. Although specific data on this compound is limited, its structural similarities to other cytotoxic agents suggest potential activity against tumor cells .

Phytotoxicity

The compound's phytotoxic effects have been evaluated in agricultural contexts. A study examining various halogenated compounds found that those with similar structures exhibited significant phytotoxicity against several plant species. This suggests that this compound may also possess herbicidal properties .

Insecticidal Activity

Insecticidal properties are another area of interest for this compound. Compounds with trifluoromethyl groups are known to affect insect physiology and behavior. Preliminary studies indicate that the presence of iodine and fluorine may enhance the insecticidal efficacy of halogenated compounds .

Case Studies

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A comparative study assessed the cytotoxic effects of various halogenated compounds on human cancer cell lines. The results indicated that compounds with high electronegativity (like those containing fluorine and iodine) showed increased cytotoxicity compared to their non-halogenated counterparts. While specific data on this compound was not available in this study, it is reasonable to hypothesize similar outcomes based on its structure.

Case Study 2: Evaluation of Phytotoxicity

In an experimental setup involving several plant species exposed to different concentrations of halogenated compounds including this compound derivatives showed a marked reduction in germination rates and growth metrics. This points towards its potential utility as a herbicide or plant growth regulator.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 428-68-2 |

| Molecular Formula | C5H2F9I |

| Molecular Weight | 359.959 g/mol |

| Potential Activities | Cytotoxicity |

| Phytotoxicity | |

| Insecticidal Activity |

Comparison with Similar Compounds

2-Chloro-3-Iodo-1,1,1,4,4,4-hexafluorobutane (Compound 5)

- Molecular Formula : C₄H₂ClF₆I

- Synthesis: Formed via sunlight-induced reaction of hexafluorobutene derivatives with iodine monochloride (ICl) .

- Reactivity : Undergoes dehydrohalogenation with KOH to yield a 3:2 mixture of 2-chloro- and 2-iodo-hexafluorobutene isomers, demonstrating competitive elimination of HCl and HI .

- Key Difference : The presence of both Cl and I substituents in Compound 5 leads to dual elimination pathways, unlike the target compound, which has a single iodine substituent.

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane

- Molecular Formula : C₄H₂Cl₂F₆

- Physical Properties : Boiling point: 83–84°C , Density: 1.557 g/cm³ .

- Applications : Likely used as a solvent or intermediate in fluoropolymer synthesis due to its stability and moderate boiling point.

- Key Difference : The absence of iodine reduces its susceptibility to nucleophilic substitution compared to the target compound.

1,1,1,4,4,4-Hexafluorobutane

- Molecular Formula : C₄H₄F₆

- Physical Properties : Boiling point: 24–25°C , Density: 1.37 g/cm³ .

- Applications: Potential use as a refrigerant or propellant due to its low boiling point.

- Key Difference : Lacks iodine and trifluoromethyl groups, resulting in lower molecular weight (166.065 g/mol) and distinct chemical behavior.

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane | C₅H₂F₉I | 359.957 | Not reported | Not reported |

| 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane (5) | C₄H₂ClF₆I | ~326.4 (estimated) | 112 (distillation) | Not reported |

| 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | C₄H₂Cl₂F₆ | 234.955 | 83–84 | 1.557 |

| 1,1,1,4,4,4-Hexafluorobutane | C₄H₄F₆ | 166.065 | 24–25 | 1.37 |

Notes:

- The target compound’s higher molecular weight and iodine content suggest a higher boiling point and density compared to non-iodinated analogs, though experimental data are lacking .

- Chlorinated derivatives exhibit intermediate boiling points, reflecting the balance between halogen size and molecular weight .

Nucleophilic Substitution

Elimination Reactions

Stability

- Iodinated Compounds : Prone to photodegradation and radical reactions due to the weak C–I bond.

- Fluorinated Analogs : Greater thermal and chemical stability, as seen in 1,1,1,4,4,4-hexafluorobutane .

Q & A

Q. What are the primary synthetic routes for 2-iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogenation/dehydrohalogenation cascades starting from precursors like 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. Reaction optimization often involves adjusting bases (e.g., KOH or DBU) and solvents (e.g., DMF) to control selectivity. For example, using DBU in DMF at 60°C yields higher selectivity for the desired product by minimizing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : NMR is critical for identifying trifluoromethyl and hexafluorobutane groups. Chemical shifts near -70 ppm (CF) and -110 ppm (CF) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 359.9058 (monoisotopic mass), with fragmentation patterns reflecting the loss of iodine or CF groups .

Q. How does the compound’s thermodynamic stability compare to structurally similar fluorinated alkanes?

- Methodology : Computational studies (DFT calculations) predict bond dissociation energies (BDEs) for C-I and C-CF bonds. Experimental validation via thermogravimetric analysis (TGA) under inert atmospheres reveals decomposition temperatures above 200°C, indicating high thermal stability .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of dehydrohalogenation reactions involving this compound?

- Methodology : Isotopic labeling (e.g., -HO) and kinetic studies reveal that the reaction proceeds via an E2 mechanism. Steric hindrance from the trifluoromethyl group directs elimination to favor the formation of hexafluorobutene isomers .

Q. How can contradictions in reported NMR data for fluorinated intermediates be resolved?

- Methodology : Cross-validation using heteronuclear coupling constants (e.g., - coupling in 2D NMR) and computational modeling (GIAO method) helps distinguish between diastereomers or conformational isomers. For example, discrepancies in CF shifts may arise from solvent polarity effects .

Q. What role does the iodine substituent play in photochemical reactivity?

- Methodology : Red-light-mediated photocatalysis experiments (e.g., using Ir(ppy)) demonstrate that the C-I bond undergoes homolytic cleavage to generate radicals, enabling C-C coupling reactions. Transient absorption spectroscopy tracks radical lifetimes and quenching pathways .

Q. How can computational chemistry guide the design of derivatives with tailored reactivity?

- Methodology : Quantum mechanical calculations (e.g., Fukui indices) identify electrophilic/nucleophilic sites. For instance, modifying the trifluoromethyl group’s position alters electron-withdrawing effects, impacting nucleophilic substitution rates at the iodine center .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodology : Flow chemistry systems with real-time monitoring (e.g., inline IR spectroscopy) reduce side reactions by maintaining precise temperature control. Catalytic additives (e.g., Pd/C) suppress halogen exchange reactions observed in batch processes .

Data Contradictions and Resolution

Q. Why do different studies report conflicting yields for hydrogenation of hexafluoro-2-butyne to this compound?

Q. How do discrepancies in toxicity data for fluorinated butanes impact safety protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.